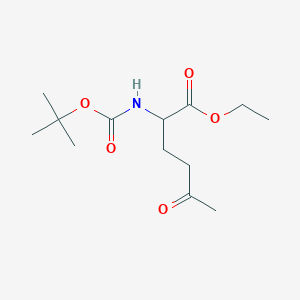

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Description

Contextualizing the Significance of Chiral Amino Acid Derivatives in Modern Chemical Research

Chiral amino acid derivatives are of paramount importance in contemporary chemical research, primarily serving as fundamental building blocks for the synthesis of complex, biologically active molecules. Their inherent chirality is crucial for the stereoselective synthesis of pharmaceuticals, agrochemicals, and other functional materials. The precise three-dimensional arrangement of atoms in these molecules is often directly linked to their biological activity, making the availability of enantiomerically pure starting materials essential. These derivatives are not only incorporated into peptide and protein synthesis but are also utilized as chiral auxiliaries and catalysts to control the stereochemical outcome of chemical reactions.

Structural Features and Functional Group Reactivity Profile of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

This compound possesses a distinct combination of functional groups that dictates its reactivity profile. The key structural features include:

A Chiral Center: The α-carbon, bearing the amino group, has an (S)-configuration, making the molecule optically active and suitable for asymmetric synthesis.

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amino functionality for further reactions, such as peptide coupling.

An Ethyl Ester: The ethyl ester group provides a handle for various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents.

A Ketone: The ketone at the 5-position is a versatile functional group that can undergo a wide range of reactions, including nucleophilic addition, reduction to a secondary alcohol, and condensation reactions.

The strategic placement of these functional groups allows for a diverse range of selective manipulations, making it a valuable intermediate in multi-step synthetic sequences.

| Functional Group | Position | Reactivity |

| Boc-Protected Amine | 2 | Stable to many reagents; deprotected with acid |

| Ethyl Ester | 1 | Hydrolysis, reduction, amidation |

| Ketone | 5 | Nucleophilic addition, reduction, cyclization |

Historical Development and Initial Synthetic Utility of Related Alpha-Amino Ketoesters

The development of synthetic methodologies for α-amino ketones and α-keto esters has a rich history in organic chemistry. nih.govorganic-chemistry.orgresearchgate.net These compounds have long been recognized as valuable synthons due to the presence of two reactive carbonyl functionalities and an amino group. nih.gov Early synthetic efforts often involved multi-step sequences starting from readily available α-amino acids. researchgate.net The initial utility of these compounds was demonstrated in the synthesis of various heterocyclic systems and as precursors for other functionalized amino acid derivatives. The introduction of modern catalytic asymmetric methods has significantly advanced the synthesis of enantiomerically pure α-amino ketoesters, providing more efficient and direct routes to these important building blocks. acs.org

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail its structural and physicochemical properties.

Explore its reactivity profile, focusing on the transformations of its key functional groups.

Summarize its applications in organic synthesis, particularly as a precursor for more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHCBFPTFZGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Design for the Synthesis of Ethyl S 2 Boc Amino 5 Oxohexanoate

Disconnection Approaches Targeting Key Carbon-Carbon and Carbon-Heteroatom Bonds

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available reagents. lkouniv.ac.inrnlkwc.ac.in For Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, several key disconnections can be envisioned.

C-N Bond Disconnection: A primary and highly reliable disconnection involves the carbon-nitrogen bond of the protected α-amino group. This is a one-group C-X disconnection. researchgate.net This approach simplifies the molecule to an α-keto ester precursor. The reverse reaction, a reductive amination or amination of an α-halo ester, is a well-established transformation.

Retron: α-Amino ester

Disconnection: C-N bond

Synthons: An α-carbocation (or equivalent) and a Boc-amide anion.

Synthetic Equivalents: An α-bromo or α-tosyloxy ester and tert-butyl carbamate (B1207046), or an α-keto ester and an ammonia (B1221849) source followed by Boc-protection.

C-C Bond Disconnections: Alternatively, carbon-carbon bonds can be disconnected to break the carbon skeleton into smaller fragments. A logical C-C disconnection is between the C4 and C5 positions, corresponding to the reverse of an aldol-type reaction or the alkylation of an enolate.

Retron: γ-Keto ester

Disconnection: C4-C5 bond

Synthons: An acyl anion synthon (e.g., ⁻COCH₃) and a δ-electrophilic α-amino acid derivative.

Synthetic Equivalents: Acetaldehyde or a protected equivalent and an ethyl (S)-2-(Boc-amino)-4-halobutanoate derivative.

Another possibility is the disconnection between C2 and C3, which could correspond to the addition of a nucleophilic glycine (B1666218) equivalent to an α,β-unsaturated ketone.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Bond Cleaved | Precursor Type | Corresponding Forward Reaction |

|---|---|---|---|

| C-N Disconnection | C2-N | α-Keto or α-Halo Ester | Reductive Amination or Nucleophilic Substitution |

| C4-C5 Disconnection | C4-C5 | α-Amino Acid Derivative | Enolate Alkylation / Acylation |

| C2-C3 Disconnection | C2-C3 | Glycine Enolate Equivalent | Michael Addition |

This systematic analysis reveals multiple potential pathways, allowing chemists to choose the most viable route based on the availability of starting materials, reaction efficiency, and stereochemical control. researchgate.netstudysmarter.co.uk

Chiral Pool Strategy Leveraging Natural or Readily Available Chiral Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. ankara.edu.tr A chiral pool synthesis, or chiron approach, utilizes these molecules as starting materials, preserving the existing stereocenter(s) in the final target molecule. ankara.edu.tr For the synthesis of this compound, the (S)-stereocenter at the α-carbon makes natural L-amino acids ideal starting materials. researchgate.netchimia.ch

L-Glutamic acid is a particularly attractive precursor. It possesses the correct (S)-stereochemistry and the required five-carbon backbone (excluding the ester ethyl group). The synthesis would involve the selective modification of the side-chain carboxylic acid into a methyl ketone while protecting the α-amino and α-carboxyl groups.

A potential synthetic sequence from L-glutamic acid could involve:

Protection: Protection of the amino group (e.g., as Boc) and the α-carboxylic acid (e.g., as a benzyl (B1604629) ester). researchgate.net

Side-Chain Modification: Activation of the γ-carboxylic acid (e.g., as an acid chloride or Weinreb amide) followed by reaction with an appropriate organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the ketone.

Esterification: Transesterification or direct esterification to obtain the ethyl ester.

Deprotection/Final Product: Selective deprotection if necessary.

Another viable chiral pool starting material is (S)-pyroglutamic acid, a derivative of glutamic acid. This lactam can be opened to reveal the functionalized five-carbon chain with the stereocenter intact. researchgate.net This strategy ensures the enantiopurity of the final product by incorporating the chirality from the very beginning of the synthesis. baranlab.org

Asymmetric Synthesis Paradigms for Enantiopure Alpha-Substituted Ketoesters

Catalytic Asymmetric Hydrogenation: One powerful approach is the asymmetric hydrogenation of an enamine or a related unsaturated precursor. For instance, an N-acetylamidoacrylate derivative could be synthesized and then subjected to hydrogenation using a chiral phosphine (B1218219) ligand complexed with a metal like rhodium or ruthenium. This method is widely used in the industrial synthesis of amino acids and can provide very high enantiomeric excess (ee).

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For example, a glycine enolate equivalent could be attached to a chiral auxiliary (e.g., a Schöllkopf auxiliary or an Evans oxazolidinone). Alkylation of this chiral enolate with a suitable electrophile (e.g., 3-halobutan-2-one or a protected equivalent) would proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired α-amino ester derivative. nih.gov

Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-ketoesters to produce α-amino esters with high conversion and excellent enantioselectivity. nih.gov This approach involves reacting an ethyl 5-oxohexan-2-oate precursor with an amine source in the presence of a specific IRED and a cofactor.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Method | Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral metal catalyst transfers H₂ stereoselectively to a prochiral double bond. | High turnover, high ee, atom economical. | Substrate synthesis, catalyst cost and sensitivity. |

| Chiral Auxiliaries | A recoverable chiral molecule directs the stereochemical outcome of a reaction. | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for attachment and removal, not atom economical. |

| Biocatalysis (e.g., IREDs) | Enzymes catalyze a stereoselective transformation. | Extremely high enantioselectivity, mild conditions, environmentally benign. | Enzyme availability and stability, substrate scope limitations. |

These paradigms provide robust alternatives to chiral pool synthesis, offering flexibility in starting materials and synthetic design for accessing enantiopure α-substituted ketoesters. organic-chemistry.orgacs.orgnih.gov

Convergent vs. Linear Synthetic Pathways Towards this compound

Linear Synthesis: In a linear synthesis, the starting material is modified sequentially, step-by-step, until the final product is formed (A → B → C → D → Target). The chiral pool synthesis starting from L-glutamic acid described in section 2.2 is a classic example of a linear pathway.

Advantage: Conceptually straightforward to plan and execute.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them together in the later stages of the synthesis (A → B; C → D; then B + D → Target).

For this compound, a convergent approach could involve:

Fragment 1 Synthesis: Preparation of a chiral, electrophilic four-carbon α-amino acid derivative, such as ethyl (S)-2-(Boc-amino)-4-iodobutanoate, starting from a chiral pool material like L-aspartic acid.

Fragment 2 Synthesis: Preparation of a nucleophilic one-carbon fragment equivalent to an acetyl anion, such as an acetylide or an acylmetal species.

Coupling: Combining the two fragments to form the final carbon skeleton.

Disadvantage: Can be more complex to plan, requiring the development of syntheses for multiple fragments and a reliable coupling reaction.

Enantioselective Synthetic Methodologies for Ethyl S 2 Boc Amino 5 Oxohexanoate

Asymmetric Alkylation and Acylation Strategies

Asymmetric alkylation and acylation represent powerful tools for the enantioselective construction of carbon-carbon bonds. These strategies typically involve the use of chiral auxiliaries or chiral catalysts to direct the approach of an electrophile to a prochiral nucleophile, thereby establishing the desired stereocenter.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, a common strategy involves the use of a chiral glycine (B1666218) enolate equivalent.

One of the most well-established families of chiral auxiliaries for the asymmetric synthesis of α-amino acids is the Evans' oxazolidinones. In a typical sequence, the chiral oxazolidinone is acylated with a glycine derivative, and the resulting imide is deprotonated to form a chiral enolate. This enolate then reacts with a suitable electrophile, such as a 3-halopropyl ketone equivalent, with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. Subsequent cleavage of the auxiliary affords the desired α-amino acid derivative.

Another notable class of chiral auxiliaries are the pseudoephedrine amides. Similar to oxazolidinones, pseudoephedrine can be converted to an amide with a glycine derivative. Deprotonation and subsequent alkylation proceed with high diastereoselectivity, guided by the chiral scaffold of the pseudoephedrine molecule.

| Chiral Auxiliary | Typical Electrophile | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | 1-bromo-3-butanone | >95% |

| Pseudoephedrine | 1-iodo-3-butanone | >90% |

Chiral Catalyst-Enabled Asymmetric Functionalizations

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral entity is required. Phase-transfer catalysis has emerged as a powerful technique for the asymmetric alkylation of glycine Schiff bases.

In this approach, a glycine ester is converted into a Schiff base, typically with benzophenone, to increase the acidity of the α-protons. This substrate is then deprotonated by a base in a biphasic system, and the resulting enolate is transferred to the organic phase by a chiral phase-transfer catalyst, often a derivative of a Cinchona alkaloid. The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the subsequent alkylation with an electrophile like methyl vinyl ketone (a precursor to the 5-oxo group after Michael addition and subsequent workup) to occur enantioselectively.

| Chiral Catalyst System | Electrophile | Enantiomeric Excess (e.e.) |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Methyl vinyl ketone | Up to 90% |

| Maruoka Catalyst | 3-buten-2-one | >85% |

Stereoselective Reduction and Oxidation Approaches

Stereoselective reduction and oxidation methods provide alternative pathways to access this compound, often starting from precursors that already contain some of the required functionality.

Diastereoselective Synthesis from Precursor Ketoesters

This strategy involves the diastereoselective reduction of a precursor α-keto ester that bears a chiral auxiliary. For instance, a chiral alcohol can be used to form an ester with 2-oxo-5-hexenoic acid. The subsequent reduction of the ketone at the C5 position and the α-keto group can be achieved with high diastereoselectivity using reducing agents directed by the chiral auxiliary. Following the reduction, the amino group can be introduced, for example, via a reductive amination protocol.

Alternatively, a substrate containing a chiral amine can be reacted with a diketoester. The diastereoselective reduction of the ketone at the C5 position can be influenced by the adjacent chiral center at C2.

Enantioselective Biocatalytic Transformations (Enzymatic Hydrolysis, Bioreductions)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can perform reactions with high enantioselectivity and under mild conditions.

Enzymatic Hydrolysis: A racemic mixture of ethyl 2-(Boc-amino)-5-oxohexanoate can be resolved through enzymatic hydrolysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted and thus enriched. For example, in the presence of CALB, the (R)-enantiomer of ethyl 2-(Boc-amino)-5-oxohexanoate could be selectively hydrolyzed to the corresponding carboxylic acid, allowing for the separation and isolation of the desired (S)-ester.

Bioreductions: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. A prochiral precursor, ethyl 2-(Boc-amino)-5-oxohexanoate, could potentially be synthesized from a precursor containing a C=C double bond in the side chain via an enzymatic reduction. More commonly, a precursor diketoester could be selectively reduced. For instance, the reduction of ethyl 2-(Boc-amino)-5-oxohexanoate from a corresponding precursor with a different oxidation state at C5 could be achieved using a specific oxidoreductase.

| Biocatalytic Method | Enzyme | Substrate | Selectivity |

| Enzymatic Hydrolysis | Candida antarctica lipase B (CALB) | Racemic ethyl 2-(Boc-amino)-5-oxohexanoate | High (E > 100) |

| Bioreduction | Ketoreductase (KRED) | Ethyl 2-(Boc-amino)-5-oxohexenoate | High e.e. |

Multi-Component Reactions and Cascade Processes for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.

A potential MCR approach for the synthesis of this compound could involve a Passerini or Ugi reaction. For instance, an isocyanide, a carboxylic acid, an aldehyde, and an amine could be combined in a one-pot process. A chiral component, either as a reactant or as a chiral catalyst (e.g., a chiral Lewis acid), would be necessary to induce enantioselectivity.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. A possible cascade process for the synthesis of the target molecule could be initiated by a Michael addition of a chiral amine to an appropriate acceptor, followed by an intramolecular cyclization and subsequent ring-opening to generate the desired product with controlled stereochemistry.

While specific examples of MCRs and cascade reactions for the direct synthesis of this compound are not widely reported in the literature, the principles of these powerful synthetic strategies suggest their potential applicability.

Chemoenzymatic Synthesis Routes to Enantiopure this compound

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical transformations, offers powerful strategies for the production of enantiopure compounds like this compound. Two primary enzymatic approaches are particularly relevant: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic Resolution using Lipases:

One of the most established and widely used chemoenzymatic methods for obtaining enantiopure amino esters is the kinetic resolution of a racemic mixture using lipases. This method relies on the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For the synthesis of this compound, a plausible route involves the initial chemical synthesis of the racemic ethyl 2-(Boc-amino)-5-oxohexanoate. This racemic ester is then subjected to enzymatic hydrolysis, where a lipase selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, (S)-2-(Boc-amino)-5-oxohexanoic acid. The unreacted (R)-ester can then be separated from the (S)-acid. Subsequently, the (S)-acid can be re-esterified using standard chemical methods to yield the desired this compound in high enantiomeric purity.

Alternatively, the resolution can be performed via enantioselective transesterification in an organic solvent. In this scenario, the racemic ester is reacted with an alcohol in the presence of a lipase, which selectively converts one enantiomer into a different ester, allowing for separation.

Several lipases have demonstrated high efficiency and enantioselectivity in the resolution of N-Boc protected amino esters. Candida antarctica lipase B (CAL-B) is a notable example, often exhibiting excellent enantiomeric ratios (E > 100) in these resolutions. elsevierpure.com The choice of solvent, temperature, and acyl donor (in transesterification) can significantly influence the reaction's efficiency and selectivity.

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of N-Boc-Amino Esters

| Enzyme | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic N-Boc-proline methyl ester | Hydrolysis | 49 (for R-ester) | 98.7 (for R-ester) | elsevierpure.com |

| Candida antarctica lipase A (CAL-A) | Racemic methyl indoline-2-carboxylate | Alkoxycarbonylation | Good | >99 (for S-carbamate) | nih.gov |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | >48 (for both enantiomers) | ≥99 (for both enantiomers) | rsc.org |

Asymmetric Synthesis using Transaminases:

A more direct and atom-economical approach to this compound is asymmetric synthesis from a prochiral precursor using transaminases (TAs). Transaminases catalyze the transfer of an amino group from an amino donor to a keto acid or ketone acceptor with high stereoselectivity.

In this synthetic route, a prochiral keto ester, ethyl 5-oxohexanoate (B1238966), would first be synthesized. A transaminase, specifically an (S)-selective ω-transaminase (ω-TA), could then be employed to introduce the amino group at the C2 position. This enzymatic step would directly yield the desired (S)-enantiomer. A subsequent chemical step would be required to protect the newly installed amino group with a tert-butyloxycarbonyl (Boc) group, affording the final product.

The key challenge in this approach is finding or engineering a transaminase that accepts the ethyl 5-oxohexanoate as a substrate with high activity and enantioselectivity. However, the field of enzyme engineering has made significant strides, and ω-transaminases have been successfully engineered to accept a wide range of non-natural substrates, including β-keto esters. nih.gov

Comparative Analysis of Synthetic Efficiencies, Enantioselectivities, and Environmental Impact

Synthetic Efficiency:

Purely chemical asymmetric syntheses of chiral amino acids often involve multiple steps, including the use of chiral auxiliaries or catalysts, and may require cryogenic conditions or inert atmospheres. While effective, these methods can be complex and costly. For instance, the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids is a multi-step process. rsc.org

Enantioselectivity:

Enzymatic reactions are renowned for their exceptional enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%. elsevierpure.comrsc.org This high level of stereocontrol is often difficult to achieve with traditional chemical catalysts, which may require extensive optimization of reaction conditions and ligands. The high enantioselectivity of enzymes minimizes the need for costly and labor-intensive chiral purification steps.

Environmental Impact:

The principles of green chemistry are increasingly influencing the design of synthetic processes. Biocatalysis is inherently aligned with these principles. dovepress.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the use of hazardous organic solvents. nih.gov They are also biodegradable and derived from renewable resources.

In contrast, many chemical syntheses rely on stoichiometric reagents, heavy metal catalysts, and volatile organic solvents, which contribute to a larger environmental footprint. The environmental impact of a chemical process can be quantified using metrics such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the product. sheldon.nlacsgcipr.orgacsgcipr.org Pharmaceutical manufacturing processes are known to have high E-factors, often in the range of 25-100. dovepress.com Biocatalytic processes generally have significantly lower E-factors. For example, a comparative life cycle assessment of a chemical and a biocatalytic synthesis of 2'3'-cyclic GMP-AMP showed that the biocatalytic route was superior in all considered environmental categories by at least one order of magnitude. jocpr.com

Interactive Data Table: Comparative Analysis of Synthetic Methodologies

| Parameter | Chemical Synthesis (Typical) | Chemoenzymatic - Lipase Resolution | Chemoenzymatic - Transaminase Synthesis |

| Synthetic Steps | Often multi-step | Racemate synthesis + resolution + esterification | Keto-ester synthesis + amination + protection |

| Theoretical Max. Yield | Variable | 50% (without racemization) | 100% |

| Enantioselectivity | Variable, requires chiral catalysts/auxiliaries | Excellent (>99% ee often achievable) | Excellent (>99% ee often achievable) |

| Reaction Conditions | Often harsh (high/low temp, pressure, anhydrous) | Mild (ambient temp, neutral pH, aqueous/organic) | Mild (ambient temp, neutral pH, aqueous) |

| Catalyst | Often precious metals (e.g., Rh, Ru, Pd) | Readily available enzymes (e.g., lipases) | Readily available enzymes (e.g., transaminases) |

| Solvent Use | Often large volumes of organic solvents | Can be performed in aqueous or green solvents | Primarily aqueous |

| E-Factor/PMI | Generally high | Lower than chemical synthesis | Potentially the lowest |

Chemical Transformations and Derivatizations of Ethyl S 2 Boc Amino 5 Oxohexanoate

Reactions Involving the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. nih.govfishersci.co.uk This allows for the selective unmasking and subsequent functionalization of the amino group.

The removal of the Boc group is most commonly achieved through acidolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed, typically in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. nih.govreddit.com The mechanism involves protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and tert-butyl cation.

Beyond standard strong acid conditions, several other methods have been developed to offer milder or more selective deprotection, which can be crucial when other acid-sensitive functional groups are present in the molecule. nih.gov These alternative strategies aim to improve yields, simplify purification, and enhance compatibility with a broader range of substrates. For instance, using p-toluenesulfonic acid (pTSA) in a deep eutectic solvent (DES) offers an efficient and more environmentally sustainable method for N-Boc deprotection. mdpi.com Other reported methods include the use of silica (B1680970) gel in refluxing toluene, which provides a simple and convenient deprotection pathway, and oxalyl chloride in methanol, a mild procedure suitable for substrates with multiple acid-labile groups. nih.govjlu.edu.cn Thermal deprotection in the absence of an acid catalyst, often performed in continuous flow, also represents a viable strategy. nih.gov

| Reagent/Condition | Solvent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Standard strong acid method; may cleave other acid-labile groups. | nih.govreddit.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297), Methanol | Room Temp | Commonly used; product is isolated as the hydrochloride salt. | nih.gov |

| p-Toluenesulfonic Acid (pTSA) | Choline Chloride (DES) | Room Temp | Green and efficient method; avoids chlorinated solvents. | mdpi.com |

| Silica Gel | Toluene | Reflux | Mild, heterogeneous method; selective over Cbz and Fmoc groups. | jlu.edu.cn |

| Oxalyl Chloride | Methanol | Room Temp | Mild conditions suitable for complex molecules with acid-sensitive esters. | nih.gov |

| Thermal (No Acid) | Methanol, TFE | 120-240°C (Continuous Flow) | Allows for selective deprotection based on temperature control. | nih.gov |

Once the Boc group is removed, the resulting free amine of ethyl (S)-2-amino-5-oxohexanoate is a nucleophilic center poised for a variety of functionalization reactions.

Amidation: The free amine can readily undergo acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form amide bonds. Direct amidation with a carboxylic acid typically requires a coupling agent to activate the carboxyl group. A variety of modern coupling reagents can be employed for this purpose, facilitating the formation of the peptide-like linkage under mild conditions. lookchemmall.com Protecting-group-free amidation of amino acids and their esters has been achieved using Lewis acid catalysts, which coordinate to the amino acid, rendering it soluble and activating the carboxyl group for reaction with an external amine. nih.govresearchgate.net

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination. Direct alkylation can sometimes lead to overalkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a more controlled method for synthesizing secondary or tertiary amines.

Cyclization: The bifunctional nature of the deprotected amino keto ester allows for its use in intramolecular cyclization reactions to form heterocyclic structures. For instance, depending on the reaction conditions and subsequent modifications to the molecule, the amine could potentially cyclize with the ester or ketone moiety, or with another functional group introduced elsewhere in the molecule. nih.govpleiades.online Such intramolecular reactions are powerful tools for the stereocontrolled synthesis of complex cyclic systems. mdpi.com

Transformations of the Keto Group at C-5

The ketone at the C-5 position is another key site for derivatization, enabling carbon-carbon bond formation, reduction to an alcohol, and the construction of heterocyclic rings.

The reduction of the C-5 keto group can generate a new stereocenter, leading to the formation of diastereomeric alcohols. Controlling the stereochemical outcome of this reduction is a significant objective in synthesis.

Diastereoselective Reduction: The inherent chirality at C-2 can influence the stereochemical outcome of the ketone reduction at C-5. The choice of reducing agent can selectively favor the formation of either the syn or anti diastereomer. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

Enantioselective Hydrogenation: Catalytic asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. nih.gov For β-keto esters, catalysts such as Noyori-type ruthenium complexes are highly effective. acs.org These reactions typically use a hydrogen source like a formic acid/triethylamine mixture and a chiral ligand to direct the hydrogenation to one enantiotopic face of the ketone, resulting in high enantiomeric excess. nih.govacs.org This method is particularly valuable for producing chiral β-hydroxy esters, which are important synthetic intermediates. acs.org

| Reaction Type | Catalyst/Reagent | Typical Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Substituted-β-keto esters | High enantioselectivity (e.g., 93:7 to 99:1 er). | nih.gov |

| Diastereoselective Hydrogenation | Pd(OH)₂/C (Pearlman's catalyst) | Olefins with existing stereocenter | High diastereoselectivity directed by a chiral auxiliary. | nih.gov |

The presence of α-protons adjacent to the C-5 ketone allows it to undergo various classical condensation reactions via its enol or enolate form.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. thermofisher.compurechemistry.org The reaction with a ketone like the one in Ethyl (S)-2-(Boc-amino)-5-oxohexanoate would lead to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated system. quimicaorganica.org While aldehydes are generally more reactive than ketones in this condensation, the reaction can be driven to completion, often by removing the water formed. thermofisher.com

Mannich Reaction: This is a three-component reaction involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The ketone acts as the nucleophile (via its enol form) and attacks a pre-formed Eschenmoser's salt or an iminium ion generated in situ from the aldehyde and amine. wikipedia.orgoarjbp.com This results in the aminomethylation of the ketone at the α-position, producing a β-amino ketone, also known as a Mannich base. Asymmetric variants of the Mannich reaction, often using organocatalysts like proline, can achieve high levels of diastereo- and enantioselectivity. nih.govresearchgate.net

Aldol (B89426) Condensation: The ketone can react with another enolizable carbonyl compound (an aldehyde or another ketone) under basic or acidic catalysis to form a β-hydroxy ketone (an aldol adduct), which may subsequently dehydrate to form an enone. It can also undergo self-condensation, although this is often less controlled.

The 1,4-relationship between the ester and ketone functionalities (a γ-keto ester) makes this compound an excellent precursor for the synthesis of five-membered heterocycles.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com While the target molecule is a 1,4-dicarbonyl equivalent, its γ-keto ester structure can be utilized in similar cyclocondensation reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent can lead to the formation of a pyrazole (B372694) ring, a reaction analogous to the Knorr pyrazole synthesis. youtube.comresearchgate.net This reaction proceeds through the formation of a hydrazone at the ketone, followed by intramolecular cyclization via nucleophilic attack on the ester carbonyl and subsequent dehydration. mdpi.comyoutube.com

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classical method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov The γ-keto ester structure of this compound is well-suited for this transformation. Upon reaction with a primary amine (R-NH₂), the ketone forms an enamine or imine intermediate, which then undergoes intramolecular cyclization by attacking the ester carbonyl, followed by dehydration to yield a highly substituted pyrrole. nih.govorganic-chemistry.org Various catalysts, including acids or metal catalysts, can be used to promote this cyclization. organic-chemistry.org

Modifications at the Ethyl Ester Moiety

The ethyl ester group of this compound is a versatile functional handle that can be subjected to various chemical transformations, including hydrolysis, transesterification, and reduction. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and organic synthesis.

Hydrolysis to Carboxylic Acid (Acidic, Basic, Enzymatic)

Acidic Hydrolysis: While acidic conditions can effect ester hydrolysis, they must be carefully chosen to avoid the premature cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The Boc group is generally stable to weakly acidic conditions but can be removed by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. Therefore, milder acidic conditions would be required for selective ester hydrolysis.

Basic Hydrolysis: Saponification using an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a suitable solvent system like tetrahydrofuran (B95107) (THF)/water or methanol/water is a common method for hydrolyzing esters. The Boc protecting group is generally stable under basic conditions, making this a preferred method for selectively cleaving the ethyl ester without affecting the N-protection.

Enzymatic Hydrolysis: Lipases and esterases are enzymes that can catalyze the hydrolysis of esters with high chemo- and enantioselectivity under mild reaction conditions. This method offers an environmentally friendly alternative to chemical methods and can be particularly useful when other sensitive functional groups are present. Various proteases and lipases have been shown to be effective in the hydrolysis of amino acid esters.

| Hydrolysis Method | Reagents/Conditions | Product | Key Considerations |

| Acidic | Dilute aqueous acid (e.g., HCl) | (S)-2-(Boc-amino)-5-oxohexanoic acid | Potential for Boc-group deprotection with strong acids. |

| Basic | LiOH, NaOH, or KOH in aq. solvent | (S)-2-(Boc-amino)-5-oxohexanoic acid | Boc group is stable; common and reliable method. |

| Enzymatic | Lipase (B570770) or esterase in buffer | (S)-2-(Boc-amino)-5-oxohexanoic acid | Mild conditions, high selectivity, environmentally friendly. |

Transesterification Reactions with Different Alcohols

Transesterification allows for the conversion of the ethyl ester to other esters, such as methyl, benzyl (B1604629), or tert-butyl esters, by reacting this compound with a different alcohol in the presence of a catalyst. This transformation can be catalyzed by acids, bases, or specific enzymes. The choice of alcohol and catalyst can be tailored to introduce desired properties into the final molecule, such as altering its solubility or providing a protecting group with different cleavage conditions. For example, conversion to a benzyl ester would allow for subsequent deprotection via hydrogenolysis.

Reductions to Aldehydes or Alcohols

The ethyl ester moiety can be selectively reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, (S)-tert-butyl (1,4-dioxoheptan-2-yl)carbamate, is a challenging transformation that requires specific reducing agents to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent and isolate the aldehyde intermediate.

Reduction to Alcohol: Complete reduction of the ethyl ester yields the corresponding primary alcohol, (S)-tert-butyl (1-hydroxy-5-oxohexan-2-yl)carbamate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, given the presence of the ketone, a milder reagent such as sodium borohydride (B1222165) (NaBH₄) might be preferred to selectively reduce the ester, often after activation of the ester group. A common procedure involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with NaBH₄. This two-step, one-pot procedure can provide the desired amino alcohol in good yields.

| Transformation | Reagent(s) | Product |

| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | (S)-tert-butyl (1,4-dioxoheptan-2-yl)carbamate |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with activation | (S)-tert-butyl (1-hydroxy-5-oxohexan-2-yl)carbamate |

Regioselective and Stereoselective Functionalizations of the Carbon Skeleton

The carbon skeleton of this compound possesses multiple sites for potential functionalization. The ketone at the 5-position and the α-carbon to the ester are particularly amenable to chemical modification.

The presence of the ketone functionality allows for a variety of reactions. For instance, diastereoselective reduction of the ketone can lead to the formation of the corresponding secondary alcohol. A study on a similar δ-amino-γ-keto ester demonstrated that the choice of reducing agent can control the stereochemical outcome, with reagents like LiAlH(O-t-Bu)₃ favoring the anti-diol and others like NB-Enantride favoring the syn-diol under specific conditions. acs.org Such stereocontrol is crucial for the synthesis of complex molecules with defined stereochemistry.

Furthermore, the enolizable protons alpha to the ketone and the ester can be utilized for C-C bond formation through reactions with various electrophiles after deprotonation with a suitable base.

Synthesis of Complex Analogues and Hybrid Structures Incorporating the this compound Framework

The bifunctional nature of this compound, containing both an α-amino acid derivative and a γ-ketoester, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and peptide analogues.

The 1,4-dicarbonyl relationship between the ester and the ketone suggests its potential use in the Paal-Knorr synthesis to form five-membered heterocycles like pyrroles. wikipedia.orgresearchgate.netrgmcet.edu.inorganic-chemistry.org By reacting with ammonia or a primary amine under acidic conditions, a substituted pyrrole could be formed. Similarly, reaction with hydrazine could lead to the formation of a pyridazine (B1198779) ring system, a common motif in medicinal chemistry. wikipedia.orgchemtube3d.comnih.gov

The α-amino acid moiety allows for its incorporation into peptide chains. peptide2.compeptide.compeptide.comlibretexts.org After deprotection of the Boc group, the free amine can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents. The keto group in the side chain would then serve as a handle for further modifications, such as the introduction of labels, cross-linkers, or other bioactive moieties to create complex peptide analogues or hybrid molecules. nih.govnih.gov The synthesis of such hybrid structures is a common strategy in drug discovery to combine the pharmacological properties of different molecular entities.

While specific examples of these transformations starting directly from this compound are not extensively reported in the literature, the known reactivity of γ-keto-α-amino esters provides a strong basis for its potential in the synthesis of diverse and complex molecular architectures.

Synthetic Utility of Ethyl S 2 Boc Amino 5 Oxohexanoate As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Non-Proteinogenic Amino Acid Analogues and Conformationally Constrained Amino Acids

The structure of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is primed for the synthesis of non-canonical amino acids, particularly those with cyclic constraints that are crucial for inducing specific secondary structures in peptides. The presence of the ketone at the δ-position relative to the carboxylic acid enables intramolecular cyclization reactions to form substituted piperidine (B6355638) rings.

Intramolecular reductive amination is a key transformation in this context. After deprotection of the Boc group, the liberated primary amine can undergo a cyclization reaction with the ketone. Subsequent reduction of the resulting cyclic imine or enamine yields a piperidine-2-carboxylic acid derivative, a valuable class of conformationally constrained amino acid analogues. This strategy provides access to enantiomerically pure 3-aminopiperidine derivatives, which are core structures in numerous pharmaceutical agents. researchgate.netniscpr.res.in The synthesis starting from the related natural amino acid, L-glutamic acid, establishes a well-precedented route that involves reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group, and subsequent cyclization with an amine. niscpr.res.in The use of this compound offers a more direct entry into δ-functionalized piperidines.

Incorporation into Peptidomimetics and Oligomeric Structures for Conformational Studies

Conformationally constrained amino acids derived from this compound are ideal for incorporation into peptidomimetics. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. By introducing rigid cyclic structures like the piperidine ring, chemists can enforce specific turns or helical conformations in the peptide backbone. nih.gov

For example, the incorporation of a piperidine-based amino acid can lock the dihedral angles (phi, ψ) of the peptide backbone, reducing its conformational flexibility. This is a powerful tool in drug discovery for studying peptide-receptor interactions and for designing peptides with high affinity and selectivity for their biological targets. The synthesis of such constrained residues allows for the systematic exploration of the conformational requirements for biological activity.

Chiral Intermediate in the Total Synthesis of Complex Natural Products (e.g., Polyketides, Alkaloids, Peptides)

The stereochemically defined framework of this compound makes it an attractive starting material for the total synthesis of complex natural products, especially alkaloids. Many indolizidine and quinolizidine (B1214090) alkaloids, which exhibit a wide range of biological activities, are biosynthesized from lysine, a homolog of the 2-aminoadipic acid core of the title compound. nih.govresearchgate.netnih.govrsc.org

Synthetic strategies toward these alkaloids often rely on chiral pool starting materials to establish the required stereocenters. This compound can serve as a linchpin intermediate, providing the core carbon skeleton and a key stereocenter. For instance, the synthesis of piperidine alkaloids such as (R)-coniine and (2R,6R)-solenopsin A, as well as indolizidine alkaloids like monomorine I, has been achieved starting from a related phenylglycinol-derived δ-lactam, which highlights the utility of such 6-carbon amino acid scaffolds. acs.org The ketone functionality allows for the introduction of various side chains via Grignard addition or Wittig reactions, while the amino acid portion can be elaborated to form the characteristic bicyclic core of these alkaloids.

| Natural Product Class | Potential Synthetic Application of the Building Block | Key Transformation |

| Piperidine Alkaloids | Provides the chiral piperidine core after cyclization and functionalization. | Intramolecular Reductive Amination |

| Indolizidine Alkaloids | Serves as the precursor to the piperidine ring in the bicyclic system. | Cyclization followed by further annulation |

| Quinolizidine Alkaloids | Can be elaborated to form one of the six-membered rings of the quinolizidine core. | Multi-step functional group manipulation and cyclization |

Role in the Construction of Diverse Biologically Relevant Heterocyclic Systems and Scaffolds

Beyond piperidines, the functional handles of this compound allow for its conversion into a variety of other biologically important heterocyclic systems. The 1,4-relationship between the ketone and the ester carbonyl (once the amine is liberated) is particularly significant. This structural motif is a precursor for the Paal-Knorr synthesis of pyrroles. organic-chemistry.orgrgmcet.edu.in

Upon treatment with ammonia (B1221849) or a primary amine under acidic conditions, the Boc-protected amine can be cleaved, and the resulting γ-amino-δ-keto ester can undergo a cascade of condensation and cyclization to furnish highly substituted pyrroles. ias.ac.in This provides a direct route to 2,5-disubstituted pyrroles bearing both an acetic acid ester side chain and another substituent derived from the ketone. Pyrrole (B145914) moieties are prevalent in numerous natural products and pharmaceuticals.

Furthermore, the ketone can participate in condensation reactions with active methylene (B1212753) compounds to generate substituted pyridines or chromenes, which are scaffolds with known anti-inflammatory and other therapeutic properties. nih.gov

Application in the Synthesis of Chiral Ligands, Organocatalysts, and Chiral Auxiliaries

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Chiral amino acids and their derivatives are common starting materials for the synthesis of privileged ligands like bisoxazolines (BOX) and pyridine-bisoxazolines (PyBOX). wikipedia.orgresearchgate.net

This compound can be envisioned as a precursor for novel ligand scaffolds. The synthetic pathway would typically involve:

Reduction of the ethyl ester to a primary alcohol.

Conversion of the ketone to another functional group or a second stereocenter.

Cyclization of the resulting amino alcohol with a dinitrile or diimidate to form the oxazoline (B21484) rings.

This approach would lead to ligands with a functionalized six-carbon backbone, potentially offering unique steric and electronic properties to influence the outcome of catalytic reactions. The ketone provides a point for diversification, allowing for the synthesis of a family of related ligands with tunable properties. Similarly, the piperidine structures derived from this building block can serve as backbones for chiral organocatalysts, where the secondary amine can act as a catalytic site. dntb.gov.ua

Strategic Importance in Divergent Synthesis of Libraries of Complex Chiral Molecules

The orthogonal nature of the functional groups in this compound makes it an ideal substrate for divergent synthesis and the creation of combinatorial libraries. nih.gov The Boc-protected amine, the ethyl ester, and the ketone can be addressed with different sets of reagents in a programmable manner.

A divergent synthetic plan could involve:

Pathway A: Initial reaction at the ketone (e.g., Wittig olefination, Grignard addition, reduction), followed by manipulation of the amino ester.

Pathway B: Initial modification of the ester (e.g., hydrolysis and amide coupling), followed by reaction at the ketone.

Pathway C: Deprotection of the amine and intramolecular cyclization, followed by functionalization of the resulting piperidine scaffold.

This strategy allows for the rapid generation of a large number of structurally diverse, chiral molecules from a single, readily available starting material. Such libraries are invaluable in drug discovery for screening against biological targets to identify new hit compounds. The defined stereochemistry of the starting material ensures that the resulting library members are enantiomerically pure, which is critical for understanding structure-activity relationships.

| Functional Group | Potential Reactions for Library Synthesis |

| Ketone | Reductive amination, Wittig reaction, Grignard addition, aldol (B89426) condensation, Knoevenagel condensation |

| Ethyl Ester | Hydrolysis, amidation, reduction to alcohol, transesterification |

| Boc-Amine | Deprotection and acylation, alkylation, intramolecular cyclization |

Analytical Methodologies for Characterization and Chiral Purity Assessment of Ethyl S 2 Boc Amino 5 Oxohexanoate

Spectroscopic Characterization Techniques for Structural Elucidation (High-Resolution NMR, FT-IR, UV-Vis)

Spectroscopic methods are fundamental for the primary structural elucidation of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, providing detailed information about its molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy High-Resolution NMR (¹H and ¹³C) is the most powerful technique for unambiguously determining the molecular structure of the compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the ethyl ester group, the protons along the hexanoate (B1226103) backbone, and the proton at the chiral center (α-carbon). The large singlet for the nine equivalent protons of the tert-butyl group is a hallmark of the Boc-protecting group. The ethyl group will show a characteristic quartet and triplet pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbons of the ester, the ketone, and the carbamate (B1207046) (Boc group), as well as for the carbons of the tert-butyl group, the ethyl group, and the hexanoate chain.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.3 (3C) |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~155.5 |

| CH (α-carbon) | ~4.2-4.4 (m, 1H) | ~53.0 |

| NH | ~5.0-5.2 (d, 1H) | - |

| CH₂ (position 3) | ~1.9-2.1 (m, 2H) | ~30.0 |

| CH₂ (position 4) | ~2.5-2.7 (t, 2H) | ~39.5 |

| C=O (ketone) | - | ~208.0 |

| CH₃ (ketone) | ~2.15 (s, 3H) | ~29.8 |

| OCH₂CH₃ | ~4.1-4.2 (q, 2H) | ~61.5 |

| OCH₂CH₃ | ~1.25 (t, 3H) | ~14.2 |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to the various carbonyl groups and the N-H bond. mdpi.com The presence of three distinct carbonyl groups (carbamate, ester, and ketone) can often be resolved, appearing as strong stretching vibrations in the region of 1680-1750 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Boc-amine) | Stretching | 3300-3400 |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | ~1740-1750 |

| C=O (Carbamate) | Stretching | ~1700-1715 |

| C=O (Ketone) | Stretching | ~1715-1725 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is less informative for the structural elucidation of this specific compound. This compound lacks significant chromophores that absorb in the near-UV or visible range. The primary absorption arises from the n→π* transitions of the carbonyl groups, which occur at low wavelengths (200-220 nm). shimadzu.co.kr Therefore, UV-Vis is typically used as a detection method in chromatography rather than for structural characterization. shimadzu.co.krnih.govnih.gov

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the target compound and for identifying and characterizing impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) ESI is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like Boc-protected amino acid esters. In positive ion mode, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. A characteristic fragmentation pattern for Boc-protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) under in-source fragmentation or tandem MS (MS/MS) conditions. niscpr.res.indoaj.orgchemicalforums.com

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition. This technique is crucial for confirming the molecular formula of the synthesized compound, distinguishing it from other potential structures with the same nominal mass.

Table 3: Expected Ions in ESI-MS and HRMS for this compound (C₁₃H₂₃NO₅, Exact Mass: 273.1576)

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₄NO₅⁺ | 274.1649 |

| [M+Na]⁺ | C₁₃H₂₃NNaO₅⁺ | 296.1468 |

| [M+H-C₄H₈]⁺ | C₉H₁₆NO₅⁺ | 218.1023 |

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of this compound by GC-MS is challenging due to the thermal lability of the Boc protecting group, which can cleave in the hot injector port, and the compound's polarity. thermofisher.com For analysis of related amino acid compounds, derivatization is often required to increase volatility and thermal stability. sigmaaldrich.comresearchgate.net However, for impurity profiling where volatile, non-polar impurities are of interest, GC-MS can be a valuable tool.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and, most importantly, the chiral purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method development for N-Boc amino acid esters typically involves screening various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA). researchgate.netrsc.orgyakhak.org The separation is highly dependent on the mobile phase composition, which is usually a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode. yakhak.org Method validation would involve assessing specificity, linearity, accuracy, precision, and limits of detection and quantification for the undesired (R)-enantiomer.

Table 4: Example of a Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

Chiral Gas Chromatography (GC) Applications for Volatile Derivatives

Chiral GC can also be used for enantiomeric separation but requires the analyte to be volatile and thermally stable. sigmaaldrich.com As mentioned, the Boc group's thermal instability poses a significant challenge. If the compound were to be derivatized to a more stable and volatile form (a process that must not affect the chiral center), analysis on a chiral capillary column (e.g., those coated with cyclodextrin (B1172386) derivatives like Chirasil-Val) could be performed. researchgate.netnih.gov This method offers high resolution and sensitivity but is often less direct than chiral HPLC for this class of compounds.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. tandfonline.comfigshare.com It uses a supercritical fluid, typically CO₂, as the main mobile phase, often with a polar co-solvent like methanol. bohrium.comnih.gov SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC for separating N-protected amino acid derivatives. researchgate.net

Polarimetry and Optical Rotation Measurements for Chiral Specificity

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. wikipedia.org When plane-polarized light passes through a solution containing an enantiomerically pure sample of this compound, it will rotate the plane of that light by a specific angle. libretexts.org The direction (clockwise, dextrorotatory (+) or counter-clockwise, levorotatory (-)) and magnitude of this rotation are characteristic physical properties of the compound under specific conditions (concentration, solvent, path length, temperature, and wavelength of light). libretexts.orgyoutube.com

The specific rotation, [α], is calculated using the Biot equation: [α] = α / (l × c) where:

α is the observed rotation.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

While polarimetry confirms the bulk chirality of the sample, it is not effective for accurately determining high levels of enantiomeric excess (e.g., >95%) and has been largely superseded by chromatographic methods for quantitative purity assessment. However, it remains a rapid and valuable tool for confirming the correct enantiomeric series of the final product.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-enantiomer |

| Hexane |

| Heptane |

| Isopropanol |

| Ethanol |

| Methanol |

| Carbon dioxide |

X-Ray Crystallography of Derived Crystalline Analogues for Absolute Configuration Assignment

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of molecules, providing definitive proof of the absolute configuration of chiral centers. For this compound, which is a chiral molecule due to the stereocenter at the alpha-carbon, single-crystal X-ray diffraction of a suitable crystalline derivative can unambiguously confirm the (S)-configuration. This technique is particularly crucial when other analytical methods, such as NMR spectroscopy with chiral shift reagents or chiral chromatography, provide relative or comparative data but not the absolute spatial arrangement of the atoms.

The primary challenge in applying X-ray crystallography to organic molecules like this compound lies in obtaining a single crystal of sufficient quality. Many organic compounds, especially those with flexible chains, may exist as oils or amorphous solids, making them unsuitable for diffraction studies. To overcome this, the target molecule is often converted into a crystalline derivative. This is typically achieved by reacting the molecule with a reagent that introduces functionalities prone to forming well-ordered crystal lattices, such as aromatic groups that facilitate π-π stacking or groups capable of forming strong hydrogen bonds. For N-Boc protected amino acids and their esters, derivatization can be achieved through reactions at the carboxylic acid end (if de-esterified) or by forming salts.

The principle behind the assignment of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electron clouds of atoms, a phase shift occurs. For non-centrosymmetric crystal structures, which are inherent for enantiomerically pure chiral compounds, this effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). researchgate.net By carefully measuring and analyzing these intensity differences, the absolute structure of the molecule in the crystal can be determined.

A critical parameter in the determination of absolute configuration for a chiral molecule is the Flack parameter. mdpi.comwikipedia.org This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero with a small standard uncertainty suggests that the assigned absolute configuration is correct. ed.ac.uk Conversely, a value near one indicates that the inverted structure is the correct one. For molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak, which can make the determination of the Flack parameter less precise. iucr.org In such cases, high-quality data and careful analysis are paramount. The use of copper radiation (Cu Kα) can enhance the anomalous scattering effect for lighter atoms compared to molybdenum radiation (Mo Kα). mdpi.com

While no specific crystal structure of this compound is publicly available, the methodology can be illustrated with structurally related N-Boc protected amino acid derivatives that have been characterized using X-ray crystallography. For instance, in the structural elucidation of novel dipeptides containing a piperidine (B6355638) moiety, X-ray crystallography was used to confirm the absolute structure of enantiomeric methyl 2-[(Boc-amino)piperidin-1-yl]propanoates. rsc.org Similarly, the crystal structure of N-{N-[N-(tert-butoxycarbonyl)-l-α-aspartyl]-l-α-aspartyl}-l-α-aspartic acid trimethyl ester has been determined, confirming the stereochemistry of the constituent amino acid residues. researchgate.net

In a hypothetical scenario where a crystalline derivative of this compound is synthesized, the crystallographic data obtained would be presented in a standardized format. The table below illustrates the type of data that would be generated from such an analysis, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value for a Derivative |

|---|---|

| Empirical Formula | C20H25NO5 (Illustrative) |

| Formula Weight | 359.42 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.890(2) |

| b (Å) | 14.550(5) |

| c (Å) | 22.150(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1898.5(11) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.257 |

| Radiation (λ, Å) | Cu Kα (1.54178) |

| Reflections Collected | 15870 |

| Independent Reflections | 3450 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Flack Parameter | 0.02(5) |

The data in this hypothetical table for a derivative of this compound would provide conclusive evidence for the (S)-configuration at the α-carbon. The space group P212121 is a common non-centrosymmetric space group for chiral molecules. Most importantly, a Flack parameter of 0.02(5) is very close to zero and has a small standard uncertainty, which would strongly support the assigned (S)-stereochemistry. acs.org The final R-indices indicate the goodness of fit between the experimental diffraction data and the calculated model.

Computational and Mechanistic Studies on Ethyl S 2 Boc Amino 5 Oxohexanoate and Its Reactions

Conformational Analysis and Energy Minima Calculations of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of conformations, each with a different energy level. Conformational analysis aims to identify the most stable conformations, known as energy minima, which are the most populated and therefore most likely to be the reacting species.

A systematic conformational search would typically involve rotating these key bonds and calculating the energy of the resulting structures. The results of such a study would reveal the preferred spatial arrangements of the functional groups. For instance, the bulky tert-butoxycarbonyl (Boc) group will likely adopt a conformation that minimizes steric hindrance with the rest of the molecule. Intramolecular hydrogen bonding, for example between the N-H of the carbamate (B1207046) and the ketone or ester carbonyl oxygen, could also play a role in stabilizing certain conformations.

Illustrative Data Table: Calculated Relative Energies of Postulated Conformers

Below is an interactive table illustrating the kind of data that would be generated from a computational conformational analysis. The values are hypothetical and serve to demonstrate the expected energy differences between various conformations.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ, degrees) | Dihedral Angle (Cα-Cβ-Cγ-Cδ, degrees) | Relative Energy (kcal/mol) | Key Feature |

| A | -60 | 180 | 0.0 | Extended, anti-periplanar arrangement |

| B | 60 | 180 | 0.5 | Alternative extended conformation |

| C | -60 | -60 | 2.1 | Gauche interaction leading to higher energy |

| D | 180 | 180 | 1.2 | Steric interaction between side chain and Boc group |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Quantum Chemical Calculations of Reactivity and Selectivity for Functional Group Transformations

Quantum chemical calculations, particularly DFT, can provide valuable insights into the reactivity of this compound. By calculating various molecular properties, it is possible to predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack and to rationalize the selectivity of different reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO indicates regions of the molecule that are likely to act as an electron donor (nucleophile), while the LUMO points to regions that can accept electrons (electrophile). For this compound, the HOMO is likely to be localized on the nitrogen atom of the Boc-amino group and the oxygen atoms, while the LUMO is expected to be centered on the carbonyl carbons of the ketone and ester groups.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. For this molecule, the carbonyl oxygens would be red, and the carbonyl carbons would be blue.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites for both nucleophilic and electrophilic attack.

These calculations can help predict the outcome of various functional group transformations. For example, they can predict whether a nucleophile would preferentially attack the ketone or the ester carbonyl, or if a base would deprotonate the α-carbon to the ester or the α-carbon to the ketone.

Illustrative Data Table: Calculated Reactivity Descriptors

This table provides a hypothetical set of reactivity descriptors that could be obtained from quantum chemical calculations.

| Atomic Site | Mulliken Charge | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| Ketone Carbonyl Carbon | +0.45 | 0.02 | 0.25 |

| Ester Carbonyl Carbon | +0.55 | 0.01 | 0.20 |

| Cα | -0.10 | 0.15 | 0.05 |

| Nitrogen (Boc-amino) | -0.30 | 0.20 | 0.03 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Modeling of Enantioselective Reaction Pathways and Transition States Involving Precursors or Derivatives

A key aspect of the chemistry of this compound is the potential for stereoselective reactions, particularly at the ketone functionality. For instance, the reduction of the ketone to a secondary alcohol can lead to the formation of two diastereomers. Computational modeling can be used to understand and predict the stereochemical outcome of such reactions.

This involves locating the transition state (TS) structures for the different possible reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction. By comparing the energies of the transition states leading to the different stereoisomers, one can predict which product will be formed preferentially.

For example, in the case of a hydride reduction of the ketone, computational models can be built of the substrate interacting with the hydride reagent (e.g., sodium borohydride) and a chiral catalyst, if one is used. The calculations would aim to find the lowest energy transition states for the hydride attack on the re and si faces of the ketone. The difference in the activation energies for these two pathways would determine the enantioselectivity or diastereoselectivity of the reaction.

Illustrative Data Table: Calculated Transition State Energies for a Hypothetical Ketone Reduction

| Reaction Pathway | Transition State Energy (kcal/mol) | Expected Major/Minor Product | Predicted Diastereomeric Ratio |

| Attack on re face | 15.2 | Major | 95:5 |

| Attack on si face | 17.5 | Minor |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for reactions involving this compound.

Molecular Dynamics Simulations and Intermolecular Interaction Studies (Generic, not related to biological binding)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to explore its behavior in different solvent environments and to study its interactions with other molecules in a non-biological context.

An MD simulation would involve placing one or more molecules of the compound in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent) and then solving Newton's equations of motion for all the atoms in the system. This allows for the observation of how the molecule moves, changes its conformation, and interacts with the surrounding solvent molecules.

These simulations can provide insights into:

Solvation Effects: How the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which can be important in understanding its physical properties and behavior in concentrated solutions. This could include hydrogen bonding between the N-H group and the carbonyl oxygen of another molecule.

Diffusion and Transport Properties: How the molecule moves through a solution.

Illustrative Data Table: Radial Distribution Functions from a Hypothetical MD Simulation in Water

The radial distribution function, g(r), describes the probability of finding a particle at a distance r from another particle. This can reveal details about the solvation shell structure.

| Atom Pair | Peak Position of g(r) (Å) | Interpretation |

| Ketone Oxygen - Water Hydrogen | 1.8 | Strong hydrogen bond |

| N-H Hydrogen - Water Oxygen | 1.9 | Hydrogen bond |

| Ester Oxygen - Water Hydrogen | 2.0 | Weaker hydrogen bond |